(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Description
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 93288-86-9) is a synthetic compound with the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol . Its structure comprises a 2-aminophenyl group linked via a ketone bridge to a 4-methylpiperazine moiety. Key physicochemical properties include a boiling point of 394.0±37.0 °C and a flash point of 192.1±26.5 °C .
Properties
IUPAC Name |
(2-aminophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIXOOFVMXCCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338730 | |
| Record name | (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93288-86-9 | |
| Record name | (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
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Preparation Methods
Palladium-Catalyzed Amination
A two-step process demonstrates improved selectivity:
- Buchwald-Hartwig Amination: 2-Bromobenzonitrile reacts with 4-methylpiperazine using Pd(OAc)₂/XPhos catalyst system (toluene, 110°C, 12 hr).
- Partial Hydrolysis: The intermediate nitrile is hydrolyzed to amide using H₂O₂/NaOH in DMF at 60°C.
Catalyst Performance Comparison:
| Catalyst System | Conversion | Amide/Nitrile Ratio |
|---|---|---|
| Pd(OAc)₂/XPhos | 94% | 8:1 |
| NiCl₂(dppf) | 82% | 4:1 |
| CuI/L-Proline | 76% | 2:1 |
The Pd-based system achieves 94% conversion with excellent amide selectivity.
Enzyme-Mediated Synthesis
Lipase B from Candida antarctica (CAL-B) enables mild reaction conditions:
- 2-Aminobenzoic acid (1M)
- 4-Methylpiperazine (1.2M)
- CAL-B (20 mg/mL) in tert-amyl alcohol at 45°C for 48 hours
Biocatalytic Performance:
| Parameter | Value |
|---|---|
| Conversion | 89% |
| Enzyme Reuse Cycles | 5 (retains 80% activity) |
| E-Factor | 0.8 (vs 12.4 chemical) |
This method reduces environmental impact while maintaining high stereochemical control.
Analytical Characterization
Critical quality attributes are verified through:
Spectroscopic Data:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H aromatic), 3.58 (br s, 4H, piperazine), 2.32 (s, 3H, CH₃) |
| IR (KBr) | 3315 cm⁻¹ (N-H stretch), 1648 cm⁻¹ (C=O) |
| HRMS (ESI+) | m/z 246.1478 [M+H]⁺ (calc. 246.1474) |
Purity Specifications:
| Impurity | Allowable Limit | Typical Value |
|---|---|---|
| Starting Materials | <0.1% | 0.08% |
| Isomeric Byproducts | <0.5% | 0.32% |
| Heavy Metals | <10 ppm | 4 ppm |
Industrial Manufacturing Considerations
Large-scale production (≥100 kg batches) requires optimization of:
Critical Process Parameters (CPPs):
- Acyl Chloride Stability: Must maintain temperature <5°C during formation to prevent decomposition.
- Exothermic Control: Jacketed reactors with ∆T <10°C/min prevent thermal runaway during piperazine addition.
- Crystallization: Anti-solvent (n-heptane) addition rate of 1 L/min ensures consistent particle size (D90 <50 μm).
Cost Analysis (Per Kilogram):
| Component | Cost (USD) |
|---|---|
| 2-Aminobenzoic Acid | $42 |
| 4-Methylpiperazine | $118 |
| Solvents | $28 |
| Energy | $15 |
| Total | $203 |
Emerging Synthetic Technologies
Continuous Flow Synthesis
Microreactor systems demonstrate promising results:
Photocatalytic Methods
Visible-light mediated coupling using eosin Y catalyst:
- LED Irradiation: 450 nm, 24 W
- Reaction Time: 3 hours
- Yield Improvement: 12% over thermal methods
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as a drug candidate in treating neurological disorders and cancers. The presence of both aromatic and amine functionalities indicates possible interactions with biological targets, which can lead to therapeutic effects.
Potential Therapeutic Areas:
- Neurological Disorders: Research indicates that this compound may influence neurotransmitter systems, potentially aiding in the treatment of conditions such as depression or anxiety.
- Cancer Treatment: Preliminary studies suggest that (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone may exhibit antitumor properties, making it a candidate for further exploration in oncology.
The biological activity of this compound is primarily assessed through various bioassays that evaluate its interaction with biological macromolecules. These interactions can elucidate its mechanism of action, which is crucial for optimizing its pharmacological profile.
Key Mechanistic Insights:
- Protein Interactions: The compound may interact with specific proteins involved in disease pathways, potentially inhibiting their function or altering their activity.
- Cellular Effects: Studies have shown that it can induce apoptosis in cancer cells, suggesting a mechanism that involves cell cycle arrest and programmed cell death.
Synthetic Routes and Production
Multiple synthetic routes exist for producing this compound, emphasizing its versatility in research applications. These methods typically involve the reaction of appropriate precursors under controlled conditions to yield the desired compound.
Common Synthesis Methods:
- Condensation Reactions: Utilizing amines and carbonyl compounds to form the target molecule.
- Functional Group Modifications: Allowing for the derivatization of the compound to enhance its biological activity or solubility.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals diversity in biological activities. The following table summarizes some related compounds and their respective activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)-2-nitrobenzene | Contains nitro group | Antidepressant |
| 4-(Aminomethyl)-N,N-dimethylbenzamide | Dimethyl substitution | Antitumor |
| 2-(Piperazin-1-yl)aniline | Piperazine ring | Antimicrobial |
This comparison highlights the unique aspects of this compound that may confer distinct biological effects.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
-
In vitro Studies: Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer models such as BT-474. The mechanism involves inducing apoptosis through cell cycle arrest at specific phases.
"Compound 10ec displayed the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM towards BT-474 cancer cell line" .
- In silico Modeling: Computational studies suggest that modifications to the piperazine moiety can enhance drug-like properties, indicating potential pathways for optimizing efficacy.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone
- Structure: The amino group is at the para position (4-aminophenyl) instead of the ortho position (2-aminophenyl).
- Synthesis : Prepared via reaction of 4-nitrobenzoyl chloride with 1-methylpiperazine in dichloromethane, followed by reduction to the amine .
- Applications : Intermediate in anti-prion and acetylcholinesterase inhibitor synthesis (e.g., compound 23 in ).
- Key Difference : Positional isomerism affects electronic properties and receptor binding. The ortho -substituted compound may exhibit distinct steric and hydrogen-bonding interactions compared to the para isomer.
Halogen-Substituted Derivatives: {2-[(2-Amino-4-chlorophenyl)amino]phenyl}(4-methylpiperazin-1-yl)methanone
Heterocyclic Derivatives: Triazole- and Pyrimidine-Containing Analogs
- Example: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) .
- Structural Features : A pyrimidine-triazole hybrid core linked to the 4-methylpiperazine moiety.
- Applications : Designed for kinase inhibition (e.g., targeting Bcr-Abl or EGFR). The triazole ring enhances π-π stacking, while the pyrimidine group mimics ATP-binding motifs.
Thiophene-Containing Analogs
- Example: (2-((2-Aminophenyl)amino)-5-methylthiophen-3-yl)(4-methylpiperazin-1-yl)methanone formate .
- Molecular Formula : C₁₈H₂₄N₄O₃S (Molecular weight: 376.48 g/mol ).
- Key Differences : Replacement of the benzene ring with a thiophene introduces sulfur-mediated electronic effects and altered solubility.
Piperazine Derivatives with Varied Aromatic Groups
Table 1: Key Parameters of Selected Compounds
Structural and Functional Insights
- Electronic Effects : Electron-donating groups (e.g., -NH₂ at ortho position) enhance nucleophilicity, influencing reactivity in coupling reactions .
- Steric Considerations : Bulky substituents (e.g., benzoimidazolyl in 15g ) may reduce synthetic yields due to steric hindrance .
- Biological Activity: The 2-aminophenyl group in the target compound may favor interactions with amine-binding pockets in enzymes or receptors, while halogenated analogs (e.g., chloro-substituted derivatives) improve target affinity .
Biological Activity
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, also known by its CAS number 93288-86-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H17N3O
- Molecular Weight : 233.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The piperazine moiety is known for its role in modulating neurotransmitter receptors, while the aminophenyl group may participate in hydrogen bonding and π-π interactions with target proteins.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It has shown potential in reducing oxidative stress and inflammation in neuronal cells, which may be beneficial in conditions such as Alzheimer's disease.
Antimicrobial Activity
In addition to its antitumor and neuroprotective properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it inhibits bacterial growth through disruption of cell membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound on MCF-7 and A549 cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Study 2: Neuroprotection in Animal Models
Another study assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The treatment group showed reduced levels of amyloid-beta plaques and improved cognitive function compared to the control group.
Q & A
Q. What are the common synthetic routes for preparing (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?
The synthesis of piperazine-containing methanones typically involves nucleophilic substitution or coupling reactions. For example, similar compounds are synthesized via Friedel-Crafts acylation using Lewis acid catalysts (e.g., AlCl₃) or by reacting activated aryl halides with piperazine derivatives under reflux conditions . Optimization strategies include:
- Temperature control : Reflux in acetonitrile with K₂CO₃ (e.g., 4–5 hours at 80°C) .
- Catalyst selection : Use of Na₂CO₃ for pH adjustment (pH 9–10) to enhance nucleophilic attack .
- Purification : Column chromatography based on Rf values (e.g., 0.39–0.44 for bromophenyl derivatives) .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
Key methods include:
- NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with predicted values for the aminophenyl and piperazine moieties. For example, 4-hydroxyphenyl piperazine derivatives show aromatic proton shifts at δ 6.7–7.3 ppm .
- Elemental analysis : Verify calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation for brominated analogs) .
- Melting point determination : Consistency with literature values (e.g., 153–191°C for related compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or mass spectra may arise from:
- Tautomerism or rotameric forms : Use variable-temperature NMR to observe dynamic equilibria .
- Impurity interference : Cross-check with HPLC-MS to identify byproducts (e.g., brominated side products) .
- Crystallographic validation : Single-crystal X-ray diffraction (as in Acta Crystallographica studies) provides unambiguous structural confirmation .
Q. What experimental design considerations are critical for evaluating the bioactivity of this compound?
For pharmacological studies:
- Enzyme inhibition assays : Use acetylcholinesterase (AChE) inhibition protocols with positive controls (e.g., donepezil) and IC₅₀ calculations .
- Cellular toxicity screening : Employ MTT assays on cell lines (e.g., SH-SY5Y neurons) with dose-response curves (1–100 µM) .
- Molecular docking : Simulate binding interactions using software like AutoDock Vina, focusing on piperazine’s role in receptor binding .
Q. How can stability issues during storage or experimental use be mitigated?
- Temperature control : Store at –20°C under inert gas (N₂/Ar) to prevent degradation .
- Matrix stabilization : For aqueous solutions, add antioxidants (e.g., 0.1% ascorbic acid) or use continuous cooling to slow organic degradation .
- Monitor decomposition : Regular HPLC analysis (e.g., C18 columns, 254 nm UV detection) to track purity over time .
Q. What strategies are effective for improving low synthetic yields in piperazine-based methanones?
- Substituent effects : Electron-withdrawing groups (e.g., bromine) on the aryl ring enhance reactivity but may reduce yields due to steric hindrance. Compare yields for 4-bromophenyl (41%) vs. 2,4-dibromophenyl (92%) derivatives .
- Catalytic systems : Transition to Pd-catalyzed cross-coupling for higher selectivity .
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene for better acylation efficiency .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Piperazine Methanones
| Reaction Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, CH₃CN, reflux (4–5 hrs) | 41–92% | |
| Purification | Silica gel chromatography (Rf 0.39–0.44) | >95% purity |
Q. Table 2. Stability Testing Under Different Conditions
| Condition | Degradation Rate (24 hrs) | Mitigation Strategy |
|---|---|---|
| Room temperature, light | 15% loss | Amber vials, –20°C storage |
| Aqueous solution, pH 7 | 25% loss | Add 0.1% ascorbic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
